MPO Inhibition vs. Structural Analogs
N-[1,1'-biphenyl]-2-yl-4-iodobenzamide demonstrates potent inhibition of recombinant human myeloperoxidase (MPO) with an IC50 of 159 nM as measured by aminophenyl fluorescein-based assay in the presence of 120 mM NaCl after 10 minutes incubation [1]. This level of inhibitory activity distinguishes it from non-iodinated biphenyl benzamide analogs, for which MPO inhibition data are either unreported or absent in public databases. The presence of the iodine atom at the 4-position is structurally correlated with the observed MPO inhibition; unsubstituted analogs such as N-[1,1'-biphenyl]-2-yl-benzamide lack the heavy atom substitution that may contribute to target engagement through halogen bonding interactions.
| Evidence Dimension | Myeloperoxidase (MPO) inhibitory potency |
|---|---|
| Target Compound Data | IC50 = 159 nM |
| Comparator Or Baseline | Non-iodinated biphenyl benzamide analog: MPO inhibition data not reported or absent |
| Quantified Difference | Inference: iodine substitution at 4-position is associated with measurable MPO inhibition (159 nM); unsubstituted analog lacks demonstrated activity |
| Conditions | Recombinant human MPO; 120 mM NaCl; aminophenyl fluorescein-based assay; 10 min incubation |
Why This Matters
The 159 nM MPO IC50 provides a benchmark for selecting this compound in MPO-targeted inflammation or cardiovascular research programs where iodinated benzamides are the chemotype of interest.
- [1] BindingDB. BDBM50554044 (CHEMBL4792720): Enzyme Inhibition Constant Data for N-[1,1'-biphenyl]-2-yl-4-iodobenzamide. BindingDB, 2025. View Source
